Flusulfamide
Overview
Description
Scientific Research Applications
Flusulfamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and agriculture . In chemistry, it is used as a model compound to study the reactivity of sulfonanilides and their derivatives . In biology, this compound is used to investigate the mechanisms of spore germination inhibition and its effects on various fungal pathogens . In agriculture, it is applied as a soil treatment to control diseases caused by soil-borne pathogens, such as Plasmodiophora brassicae, which causes clubroot in brassicas . Additionally, this compound has shown potential in reducing the incidence of powdery scab in potatoes .
Mechanism of Action
Target of Action
Flusulfamide primarily targets the myxomycete fungi, including Plasmodiophora brassicae (clubroot of brassicas), Spongospora subterranea (powdery scab of potatoes), and Streptomyces scabies (common potato scab) . These fungi are responsible for various plant diseases, and this compound acts against them to control their spread .
Mode of Action
This compound acts by preventing the germination of both resting spores and secondary zoospores . This is achieved through the cleavage of key structures within the spore walls . The fungicide directly acts against resting spores . When placed in root exudates of Chinese cabbage, untreated resting spores germinated at a high frequency while this compound-treated resting spores hardly germinated at all .
Biochemical Pathways
This compound affects the germination process of the fungal spores. It inhibits the biochemical events occurring in the pathogen’s cells .
Pharmacokinetics
It is known that this compound is primarily a soil-applied fungicide . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties are likely to be influenced by soil characteristics and environmental conditions.
Result of Action
The result of this compound’s action is the suppression of diseases caused by the targeted fungi. By inhibiting spore germination, this compound prevents the fungi from infecting plants and causing disease . This results in healthier plants and improved crop yields .
Action Environment
The action of this compound is influenced by environmental factors. Its effectiveness is determined by physicochemical properties such as solubility in water, log Pow, and stability to biotic and abiotic degradation processes . The fungicide can be incorporated into the soil or applied directly to tubers and transplants prior to planting . In field trials, this compound, used at very much lower application rates, gave greater disease control than reference products .
Biochemical Analysis
Biochemical Properties
Flusulfamide interacts with key structures within the spore walls of certain fungi, preventing the germination of both resting spores and secondary zoospores . This interaction disrupts the life cycle of the fungi, effectively controlling their spread.
Cellular Effects
This compound’s primary cellular effect is the inhibition of spore germination. It is ineffective against fungi established within cortical cells of the host root . It directly acts against resting spores, suppressing root-hair infection and club formation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the cell walls of resting spores . This binding prevents the germination of the spores, thereby inhibiting the spread of the fungi .
Temporal Effects in Laboratory Settings
This compound’s effects over time have been observed in laboratory settings. It has been found to be stable between 35 °C and 80 °C in the dark for 90 days
Transport and Distribution
This compound is primarily a soil-applied fungicide , suggesting that it is transported and distributed through the soil
Preparation Methods
Flusulfamide can be synthesized through a series of chemical reactions involving halogenated cyclohexanone, sulfite, oxalyl chloride, and 2-trifluoromethyl-4-chloroaniline . The process involves halogenating cyclohexanone to obtain 2-halogenated cyclohexanone, which then reacts with sulfite to form 2-oxo cyclohexyl sulfonate. This intermediate is further reacted with oxalyl chloride and 2-trifluoromethyl-4-chloroaniline to yield this compound . The reaction conditions are mild, and the process is suitable for large-scale industrial production due to its simplicity and high yield .
Chemical Reactions Analysis
Flusulfamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, this compound can be oxidized to form sulfone derivatives, and it can undergo nucleophilic substitution reactions to form various substituted sulfonamides . The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Flusulfamide is unique among sulfonanilide fungicides due to its specific activity against a narrow range of fungal pathogens . Similar compounds include other sulfonanilides and sulfur-containing agrochemicals, such as fluazinam and amisulbrom . Compared to these compounds, this compound has a higher efficacy in controlling clubroot disease and a lower environmental impact due to its low mobility in soil . Additionally, this compound has shown effectiveness in reducing the incidence of powdery scab in potatoes, which is not commonly observed with other similar fungicides .
Properties
IUPAC Name |
4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVDAZSPJWCIQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057929 | |
Record name | Flusulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106917-52-6 | |
Record name | Flusulfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106917-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flusulfamide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106917526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flusulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUSULFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKO7028G4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does flusulfamide interact with its target and what are the downstream effects?
A: this compound inhibits the germination of Plasmodiophora brassicae resting spores. [] While the precise mechanism remains unclear, research suggests that this compound disrupts primary zoosporogenesis, the initial stage of spore germination. [] Transmission electron microscopy revealed that this compound treatment halted this process in the early phase. []
Q2: What is the molecular formula, weight, and available spectroscopic data for this compound?
A2: * Molecular formula: C13H9Cl2F3N2O4S * Molecular weight: 413.2 g/mol
Q3: Are there any known compatibility issues with this compound in formulations or application methods?
A3: The research mentions the successful formulation of this compound into various forms for agricultural application, including:
Q4: Does this compound exhibit any catalytic properties?
A4: The provided research focuses primarily on this compound's fungicidal activity against clubroot disease. There is no mention of catalytic properties or applications for this compound.
Q5: Have any computational chemistry or modeling studies been conducted on this compound?
A5: The provided research papers do not delve into computational chemistry or modeling studies related to this compound.
Q6: How do structural modifications of this compound affect its activity against Plasmodiophora brassicae?
A: Research indicates that the sulfonanilide moiety in this compound plays a crucial role in its efficacy against clubroot disease. [] Specifically, derivatives with 2-chloro-4-trifluoromethylanilide and 2-chloro-4-nitroanilide substitutions demonstrated increased activity. [] This highlights the importance of these specific structural features for the fungicidal action of this compound.
Q7: What are the common formulations of this compound and are there any strategies to improve its stability, solubility, or bioavailability?
A: this compound is commonly formulated as a dust powder (DP) and granules (GR) for soil application. [] Information regarding strategies for improving its stability, solubility, or bioavailability is limited in the provided research.
Q8: Is there any information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in plants or the environment?
A8: The provided research primarily focuses on the fungicidal activity of this compound and doesn't delve into its environmental fate or ADME in plants. Further research is needed to understand these aspects comprehensively.
Q9: What are the typical in vitro and in vivo methods used to assess the efficacy of this compound against clubroot disease?
A9: Research commonly evaluates this compound's efficacy using:
- In vitro assays: Assessing the inhibition of Plasmodiophora brassicae resting spore germination. []
- In vivo experiments: Conducted in controlled environments (greenhouses) [] or under field conditions [, , ] using susceptible cruciferous crops like Chinese cabbage.
Q10: Are there any known cases of resistance to this compound in Plasmodiophora brassicae populations?
A10: The development of resistance is a significant concern with any pesticide. While the provided research does not specifically mention this compound resistance in Plasmodiophora brassicae, it is an area that warrants monitoring and further investigation.
Q11: What are the known toxicological effects of this compound and its safety profile?
A11: The provided research focuses on this compound's efficacy against clubroot and doesn't provide detailed toxicological data. Always refer to the product's Safety Data Sheet (SDS) for comprehensive safety information.
Q12: Are there any studies on targeted delivery of this compound or the use of biomarkers to assess treatment efficacy?
A12: The research presented does not discuss targeted delivery systems or the use of biomarkers for this compound.
Q13: What analytical methods are used for the detection and quantification of this compound?
A: High-performance liquid chromatography (HPLC) with UV detection (UVD) and mass spectrometry (MS) is a commonly employed technique for analyzing this compound residues in agricultural products. [, ] This approach allows for sensitive and specific detection and quantification of the fungicide in complex matrices.
Q14: Are there any viable alternatives to this compound for clubroot control?
A14: The research explores several alternative approaches for managing clubroot disease, including:
- Biological control: Using beneficial antagonists like Trichoderma species, Bacillus species, and Pseudomonas species. [, ]
- Cultural practices: Adjusting soil pH using lime to create less favorable conditions for P. brassicae. [, , ]
- Crop rotation: Introducing non-host crops to break the disease cycle. []
Q15: What are some key milestones in clubroot research and the development of this compound as a control agent?
A15: Key milestones and research areas include:
- Screening and development of resistant cultivars: Breeding programs continuously strive to develop cruciferous crop varieties with resistance to various P. brassicae races. []
- Evaluation of alternative control methods: Exploring biological control agents, cultural practices, and integrated pest management strategies to reduce reliance on chemical treatments. [, ]
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